molecular formula C9H14O2 B1587965 4-Cyclooctene-1-carboxylic acid CAS No. 4103-10-0

4-Cyclooctene-1-carboxylic acid

Cat. No.: B1587965
CAS No.: 4103-10-0
M. Wt: 154.21 g/mol
InChI Key: KXJSFMMHUAFBLF-UPHRSURJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Cyclooctene-1-carboxylic acid involves a Grignard reaction. The process starts with 5-bromocyclooct-1-ene, which reacts with magnesium in tetrahydrofuran to form a Grignard reagent. This reagent is then treated with carbon dioxide to yield this compound . The reaction conditions typically involve refluxing the mixture for 48 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Grignard reaction described above can be scaled up for industrial purposes. The use of efficient and cost-effective reagents and solvents is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclooctene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dicarboxylic acids.

    Reduction: It can be reduced to form cyclooctane derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Dicarboxylic acids.

    Reduction: Cyclooctane derivatives.

    Substitution: Acyl chlorides and other substituted products.

Scientific Research Applications

4-Cyclooctene-1-carboxylic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Cyclooctane-1-carboxylic acid
  • Cyclooctene-1-carboxylic acid
  • Cyclooctadiene-1-carboxylic acid

Uniqueness

4-Cyclooctene-1-carboxylic acid is unique due to its cyclooctene ring structure combined with a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4Z)-cyclooct-4-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJSFMMHUAFBLF-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4103-10-0
Record name 4-Cyclooctene-1-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155167
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4Z)-cyclooct-4-ene-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research paper "Stereochemistry of acyl halide addition to olefins. Intramolecular cyclization of cis-4-cyclooctene-1-carboxylic acid chloride"?

A1: The research primarily explores the stereochemical outcome of the intramolecular cyclization of cis-4-cyclooctene-1-carboxylic acid chloride []. The authors found that the reaction proceeds with a high degree of stereoselectivity, resulting in the preferential formation of a specific stereoisomer of the cyclic product. This finding contributes to a better understanding of how acyl halides react with olefins and the factors influencing the stereochemistry of such reactions.

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